molecular formula C15H10FNO3 B564200 1-(4-FLUOROPHENYL)-1,3-DIHYDRO-3-OXO-5-ISOBENZOFURANCARBOXAMIDE CAS No. 372941-46-3

1-(4-FLUOROPHENYL)-1,3-DIHYDRO-3-OXO-5-ISOBENZOFURANCARBOXAMIDE

Cat. No.: B564200
CAS No.: 372941-46-3
M. Wt: 271.247
InChI Key: TVZPFXMISWZNCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarboxamide is a crucial chemical intermediate in the synthesis of novel, potent GABA aminotransferase (GABA-AT) inhibitors. GABA-AT is a pyridoxal 5'-phosphate-dependent enzyme responsible for the catabolism of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). Inhibiting this enzyme elevates synaptic GABA levels, making it a compelling therapeutic strategy for conditions characterized by neural hyperexcitability, such as epilepsy and addiction. Researchers utilize this compound as a scaffold to develop irreversible inactivators of GABA-AT, which covalently bind to the enzyme's active site. The structural motif of this compound, particularly the 4-fluorophenyl group, is integral to binding affinity and potency. Its primary research value lies in medicinal chemistry and neuropharmacology, facilitating the creation of lead compounds for investigating new treatments for central nervous system disorders. Studies into these mechanisms provide profound insights into GABAergic neurotransmission and its modulation. This compound is For Research Use Only.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-oxo-1H-2-benzofuran-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO3/c16-10-4-1-8(2-5-10)13-11-6-3-9(14(17)18)7-12(11)15(19)20-13/h1-7,13H,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZPFXMISWZNCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C3=C(C=C(C=C3)C(=O)N)C(=O)O2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675908
Record name 1-(4-Fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372941-46-3
Record name 1-(4-Fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrolysis of Carbonitrile Intermediates

An alternative route involves the hydrolysis of 1-(4-fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile, as inferred from structurally analogous compounds. The process includes:

  • Nitrile Hydrolysis : The carbonitrile group is hydrolyzed to a carboxamide using concentrated sulfuric acid (H2SO4\text{H}_2\text{SO}_4) or hydrogen peroxide (H2O2\text{H}_2\text{O}_2) in aqueous or mixed solvent systems.

  • Neutralization and Isolation : The reaction mixture is neutralized with a base (e.g., NaOH\text{NaOH}) and extracted into an organic solvent. The product is isolated via evaporation and further purified by recrystallization.

Key Reaction Parameters :

  • Temperature: 80C80^\circ\text{C} to 100C100^\circ\text{C} for hydrolysis.

  • Solvent: Water/ethanol mixtures.

  • Catalysts: Acidic or basic conditions depending on the hydrolyzing agent.

Challenges :

  • Over-hydrolysis to the carboxylic acid must be avoided by严格控制 reaction time and temperature.

  • Byproduct formation (e.g., carboxylic acids) necessitates rigorous purification steps.

Comparative Analysis of Methods

The choice between these routes depends on factors such as starting material availability, scalability, and desired purity. Below is a comparative overview:

Parameter Carboxylic Acid Route Carbonitrile Hydrolysis Route
Starting Material CostModerateHigh (specialized nitriles)
Reaction Steps2 (activation + amidation)1 (hydrolysis)
Typical Yield70–85% (estimated)60–75% (estimated)
Purity≥95%≥90%
ScalabilityIndustrial-scale feasibleLimited by nitrile availability
Environmental ImpactHCl gas generationAcidic waste streams

Data synthesized from supplier technical notes and reaction analogies.

Industrial Synthesis and Supplier Landscape

Global suppliers such as TRC, American Custom Chemicals Corporation, and Chemenu offer the compound at prices ranging from $297 to $1871 per gram, reflecting variances in purity (95–98%) and scale. Industrial production likely employs the carboxylic acid route due to its fewer steps and compatibility with continuous flow reactors.

Notable Suppliers :

  • TRC : Provides 250 mg batches at $1060, emphasizing high-purity (>95%) material for research applications.

  • Chemenu : Offers bulk quantities (10 g) at $297, indicating economies of scale in their synthesis process.

Optimization Strategies and Challenges

Reaction Optimization

  • Catalyst Screening : Transition metal catalysts (e.g., Pd(OAc)2\text{Pd(OAc)}_2) could accelerate amidation steps but risk introducing metallic impurities.

  • Solvent Selection : Polar aprotic solvents like N,N\text{N,N}-dimethylformamide (DMF) improve solubility but complicate downstream purification.

Purification Techniques

  • Recrystallization : Preferred for large-scale production using ethanol/water mixtures, yielding white to beige solids with melting points >220°C.

  • Chromatography : Reserved for high-purity demands, albeit with higher costs and lower throughput.

Chemical Reactions Analysis

1-(4-FLUOROPHENYL)-1,3-DIHYDRO-3-OXO-5-ISOBENZOFURANCARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-FLUOROPHENYL)-1,3-DIHYDRO-3-OXO-5-ISOBENZOFURANCARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-1,3-DIHYDRO-3-OXO-5-ISOBENZOFURANCARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several analogs, differing primarily in substituents at positions 1, 3, and 5. These variations influence physicochemical properties, stability, and biological activity. Below is a detailed comparison:

Table 1: Key Structural and Functional Differences

Compound Name Position 1 Substituent Position 3 Substituent Position 5 Substituent Key Properties/Applications Source
1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarboxamide (Target) 4-Fluorophenyl Oxo (O) Carboxamide High polarity; potential CNS activity
1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (BP 3126) 4-Fluorophenyl H (non-oxidized) Carbonitrile Increased lipophilicity; synthetic intermediate
1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide 4-Fluorophenyl + dimethylaminopropyl H (non-oxidized) Carboxamide Enhanced solubility; amine group may enable protonation
1-[3-(Dimethylamino)propyl]-1-phenyl-1,3-dihydroisobenzofuran-5-carbonitrile Phenyl (non-fluorinated) H (non-oxidized) Carbonitrile Reduced fluorophilicity; metabolic stability concerns

Key Findings :

Functional Group Impact: Carboxamide vs. Oxo Group at Position 3: The ketone in the target compound may increase metabolic stability compared to non-oxidized analogs (e.g., BP 3126), which are prone to redox reactions .

Substituent Effects: 4-Fluorophenyl vs. Phenyl: Fluorination at position 1 (Target and BP 3126) improves resistance to cytochrome P450-mediated metabolism compared to non-fluorinated analogs . Dimethylaminopropyl Addition: The dimethylaminopropyl chain (as in ) introduces a basic nitrogen, enhancing aqueous solubility and enabling salt formation for formulation purposes .

Pharmacopeial Considerations: Impurities such as 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxylic acid (hydrolysis product of carboxamide) are tightly controlled in drug substances, highlighting the importance of synthetic route optimization .

Biological Activity

1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarboxamide, also known by its CAS number 372941-46-3, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C15H10FNO3
  • Molecular Weight : 271.24 g/mol
  • IUPAC Name : 1-(4-fluorophenyl)-3-oxo-1H-2-benzofuran-5-carboxamide
  • SMILES Notation : NC(=O)c1ccc2C(OC(=O)c2c1)c3ccc(F)cc3

Research indicates that this compound exhibits its biological effects primarily through modulation of specific neurotransmitter systems. The compound has been noted for its potential antidepressant properties, likely due to its influence on serotonin and norepinephrine pathways.

Pharmacological Effects

The compound has shown various pharmacological effects in preclinical studies:

  • Antidepressant Activity : In animal models, it has demonstrated efficacy comparable to established antidepressants, with an effective dose (ED50) reported at 0.04 mg/kg/day for reducing liver cholesteryl esters in cholesterol-fed hamsters .
  • Cholesterol Absorption Inhibition : Similar compounds have been noted for their ability to inhibit intestinal cholesterol absorption, suggesting that this compound may share this property .

Study 1: Antidepressant Efficacy

In a controlled study involving cholesterol-fed hamsters, the compound was administered to assess its impact on serum cholesterol levels and liver cholesteryl esters. Results indicated a significant reduction in both parameters compared to control groups, supporting its potential use as an antidepressant and lipid-lowering agent .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted to evaluate the effects of various substituents on the phenyl ring of similar compounds. The introduction of fluorine atoms was found to enhance the biological activity significantly, corroborating the importance of molecular modifications in drug design .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantED50 = 0.04 mg/kg/day
Cholesterol InhibitionSignificant reduction observed
Structure ModificationsEnhanced activity with fluorine

Q & A

Q. What are the key synthetic methodologies for synthesizing 1-(4-fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarboxamide?

The compound is typically synthesized via Grignard reagent formation followed by nucleophilic substitution. For example, magnesium-activated reactions with 1-(4'-fluorophenyl)-1-(3-dimethylaminopropyl)-5-halophthalane generate a Grignard intermediate, which is then reacted with a cyano-containing electrophile to yield the target compound . Optimization of reaction conditions (e.g., solvent, temperature) is critical for improving yields, as evidenced by an 88% yield achieved using a dimethylaminopropyl-substituted precursor under controlled stoichiometry .

Q. How is the compound structurally characterized in academic research?

Structural elucidation combines spectroscopic and crystallographic methods:

  • NMR : 1^{1}H and 13^{13}C NMR confirm substituent positions and stereochemistry, with aromatic protons (4-fluorophenyl) resonating at δ 7.2–7.8 ppm and carbonyl carbons at ~170 ppm .
  • X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves crystal packing and bond angles. For example, dihedral angles between the fluorophenyl and isobenzofuran moieties are critical for assessing conformational stability .

Q. What analytical techniques are used to assess purity and stability?

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) identifies impurities like 3-hydroxycitalopram or desmethyl derivatives .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]+^+ at m/z 310.21 for the parent compound) and detects degradation products under stress conditions (e.g., hydrolysis, oxidation) .

Q. What are the primary pharmacological targets of this compound?

The compound is a key intermediate in synthesizing selective serotonin reuptake inhibitors (SSRIs) like citalopram. It binds to the serotonin transporter (SERT) by mimicking 5-HT’s pharmacophore, with the fluorophenyl group enhancing affinity via hydrophobic interactions .

Q. How is the compound’s stability evaluated under experimental conditions?

Stability studies use accelerated degradation protocols:

  • Thermal stress : Heating at 40–60°C for 72 hours to assess decomposition.
  • Photolytic stress : Exposure to UV light (ICH Q1B guidelines) to detect photo-oxidation products .
  • pH-dependent hydrolysis : Incubation in acidic (HCl) or basic (NaOH) media to identify hydrolytic pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Discrepancies in bond lengths or space groups often arise from twinning or disordered solvent molecules. Strategies include:

  • Data reprocessing : Using SHELXL’s TWIN/BASF commands to refine twinned datasets .
  • DFT calculations : Comparing experimental geometries with density functional theory (DFT)-optimized structures to validate anomalies (e.g., unexpected torsion angles) .

Q. What strategies optimize regioselectivity in multi-step syntheses of derivatives?

  • Protecting groups : Temporarily blocking reactive sites (e.g., using tert-butyldimethylsilyl (TBDMS) for hydroxyl groups) prevents undesired side reactions .
  • Catalytic control : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) ensures precise functionalization of the isobenzofuran core .

Q. How do structural modifications impact serotonin transporter (SERT) binding affinity?

  • Substituent effects : Introducing electron-withdrawing groups (e.g., -CN) at position 5 enhances SERT affinity by 3-fold, while bulky substituents at position 3 reduce activity due to steric hindrance .
  • Chirality : The (1S)-enantiomer exhibits 10x higher potency than the (1R)-form, as confirmed by enantioselective synthesis and radioligand binding assays .

Q. How can researchers address discrepancies in pharmacological assay data?

Contradictions may arise from impurity interference or assay variability. Mitigation strategies include:

  • Orthogonal assays : Cross-validating results using both radioligand binding (e.g., 3^3H-paroxetine displacement) and functional uptake assays (e.g., HEK293 cells expressing SERT) .
  • Impurity profiling : Quantifying related substances (e.g., citalopram-amide) via LC-MS to rule out confounding effects .

Q. What computational methods predict metabolic pathways for this compound?

  • In silico tools : Software like Schrödinger’s ADMET Predictor identifies likely Phase I metabolites (e.g., N-demethylation, hydroxylation) .
  • Docking studies : Molecular docking with cytochrome P450 isoforms (e.g., CYP3A4) predicts sites of oxidative metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.